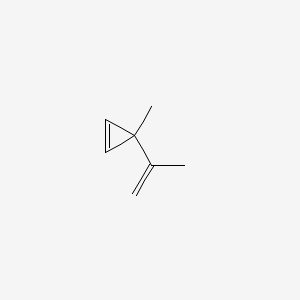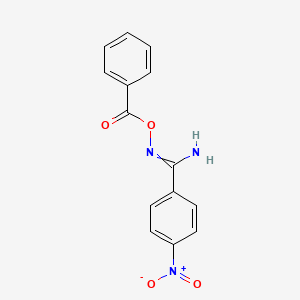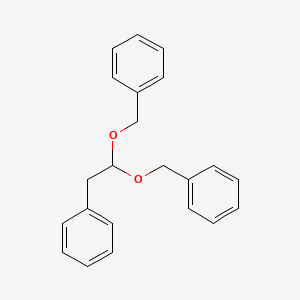
1,1-Dibenzyloxy-2-phenylethane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1-Dibenzyloxy-2-phenylethane is an organic compound that features a phenylethane backbone with two benzyloxy groups attached to the first carbon atom. This compound is part of the larger family of benzene derivatives, which are known for their aromatic properties and wide range of applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,1-Dibenzyloxy-2-phenylethane can be synthesized through several methods. One common approach involves the reaction of benzyl alcohol with phenylethyl bromide in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like dichloromethane under reflux conditions. Another method involves the use of benzyl chloride and phenylethyl alcohol in the presence of a strong base like sodium hydride.
Industrial Production Methods
Industrial production of this compound often involves large-scale reactions using similar methods as described above. The choice of reagents and conditions may vary depending on the desired yield and purity of the final product. Industrial processes may also incorporate additional purification steps such as distillation or recrystallization to ensure the compound meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
1,1-Dibenzyloxy-2-phenylethane undergoes various chemical reactions, including:
Oxidation: The benzyloxy groups can be oxidized to form corresponding benzaldehyde derivatives.
Reduction: The compound can be reduced to form 1,1-dihydroxy-2-phenylethane.
Substitution: The benzyloxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
Oxidation: Benzaldehyde derivatives.
Reduction: 1,1-Dihydroxy-2-phenylethane.
Substitution: Various substituted phenylethane derivatives depending on the nucleophile used.
Scientific Research Applications
1,1-Dibenzyloxy-2-phenylethane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,1-Dibenzyloxy-2-phenylethane involves its interaction with various molecular targets and pathways. The benzyloxy groups can undergo metabolic transformations, leading to the formation of reactive intermediates that can interact with cellular components. These interactions may result in various biological effects, including modulation of enzyme activity and alteration of cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
1,1-Dibenzyloxy-2-phenylethane: Features two benzyloxy groups attached to the first carbon of phenylethane.
1,1-Dibenzyloxy-2-phenylpropane: Similar structure but with an additional carbon in the backbone.
1,1-Dibenzyloxy-2-phenylbutane: Similar structure but with two additional carbons in the backbone.
Uniqueness
This compound is unique due to its specific arrangement of benzyloxy groups and phenylethane backbone. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
CAS No. |
65416-19-5 |
|---|---|
Molecular Formula |
C22H22O2 |
Molecular Weight |
318.4 g/mol |
IUPAC Name |
2,2-bis(phenylmethoxy)ethylbenzene |
InChI |
InChI=1S/C22H22O2/c1-4-10-19(11-5-1)16-22(23-17-20-12-6-2-7-13-20)24-18-21-14-8-3-9-15-21/h1-15,22H,16-18H2 |
InChI Key |
NUOSANPWVZHVHL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC(OCC2=CC=CC=C2)OCC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


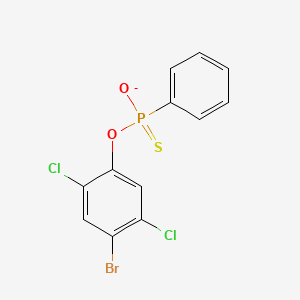
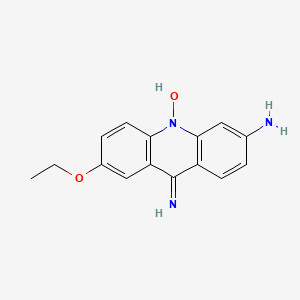
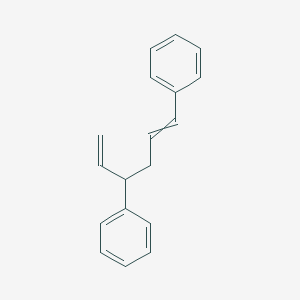

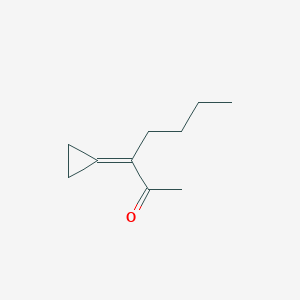

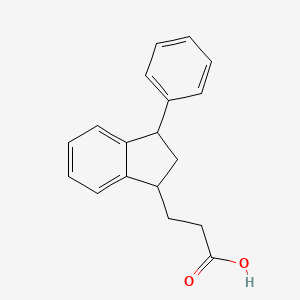
![2,4,6,7,7-Pentamethyl-2,4-diazabicyclo[4.2.0]octane-3,5-dione](/img/structure/B14477714.png)

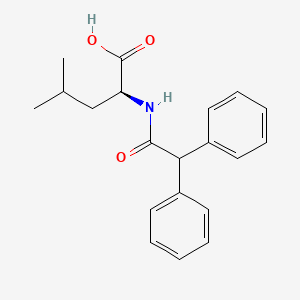
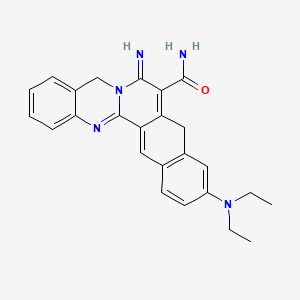
![2,7-Naphthalenedisulfonic acid, 3-[[3,3'-dimethyl-4'-[[4-[(phenylsulfonyl)oxy]phenyl]azo][1,1'-biphenyl]-4-yl]azo]-4-hydroxy-, disodium salt](/img/structure/B14477732.png)
